1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
Description
The compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine features a pyrazole ring substituted at the 1-position with an ethyl group and a methanamine side chain linked to a tetrahydrofuran-2-ylmethyl moiety. Its molecular formula is C₁₁H₁₉N₃O, with a calculated molecular weight of 209.29 g/mol.
Properties
Molecular Formula |
C11H20ClN3O |
|---|---|
Molecular Weight |
245.75 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H19N3O.ClH/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11;/h5-6,11-12H,2-4,7-9H2,1H3;1H |
InChI Key |
VVBONYQLJHHXSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2CCCO2.Cl |
Origin of Product |
United States |
Biological Activity
1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, a compound featuring a pyrazole moiety linked to a tetrahydrofuran group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H20N4O
- Molecular Weight : 240.31 g/mol
- CAS Number : 1856063-88-1
Antimicrobial Activity
Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial properties. The activity of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has been evaluated against various bacterial strains. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, suggesting potential efficacy for this compound as well .
| Bacterial Strain | Inhibition Percentage |
|---|---|
| E. coli | 70.4% |
| P. aeruginosa | 67.3% |
Anticancer Activity
The pyrazole scaffold is known for its anticancer potential. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell survival .
Enzymatic Inhibition
The compound's structure suggests it may act as an inhibitor of certain enzymes. For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and protein kinases, which are crucial in cell cycle regulation and cancer progression .
Synthesis Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multi-step synthetic pathways that include:
- Formation of the pyrazole ring through condensation reactions.
- Alkylation with tetrahydrofuran derivatives.
- Final purification steps using chromatography techniques.
These methods not only yield the target compound but also allow for modifications that can enhance biological activity .
Case Studies
Several case studies highlight the biological activity of similar compounds:
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various pyrazole derivatives, revealing that compounds with tetrahydrofuran substituents exhibited enhanced activity against Staphylococcus aureus and E. coli, with inhibition rates exceeding 70% at specific concentrations . -
Anticancer Research :
In a recent investigation, a series of pyrazolo[1,5-a]pyrimidines were tested against different cancer cell lines. Results indicated that these compounds could significantly reduce cell viability, suggesting potential therapeutic applications in oncology .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as an enzyme modulator. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Recent studies have highlighted its potential in:
- Inhibiting Enzyme Activity: The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit arginase, a key enzyme in the urea cycle, which has implications for treating conditions related to nitrogen metabolism .
Anticancer Research
There is emerging evidence that compounds with similar structural motifs exhibit anticancer properties. The pyrazole ring is known for its ability to interact with DNA and proteins involved in cancer progression. Studies have indicated that derivatives of pyrazole can inhibit tumor growth by targeting specific signaling pathways .
Neuropharmacology
Research has begun to explore the effects of this compound on neuropharmacological targets. The tetrahydrofuran moiety may enhance blood-brain barrier permeability, making it a candidate for treating neurological disorders by modulating neurotransmitter systems .
Comparative Analysis with Related Compounds
To better understand the applications of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Similarity | Biological Activity |
|---|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazol-5-ylamine | Single pyrazole ring | 0.85 | Moderate enzyme inhibition |
| 3-Amino-1-methyl-1H-pyrazole | Simple amine substitution | 0.78 | Anticancer activity reported |
| 4-(1-Ethyl-5-methylpyrazol-4-yl)-N-(tetrahydrofuran) | Pyrazole with tetrahydrofuran | 0.80 | Potential anti-inflammatory effects |
This table illustrates how variations in structure can influence biological activity and potential applications.
Case Study 1: Enzyme Inhibition
A study published in MDPI examined the inhibitory effects of pyrazolo-pyridone derivatives on arginase enzymes. The findings suggested that modifications to the pyrazole ring could enhance binding affinity and selectivity towards arginase, paving the way for developing new inhibitors with therapeutic potential .
Case Study 2: Anticancer Activity
Research conducted at the Groningen Research Institute of Pharmacy focused on synthesizing pyrazole-based compounds as part of a larger effort to identify novel anticancer agents. The study revealed that certain derivatives exhibited potent activity against cancer cell lines, suggesting that similar compounds could be developed based on the structure of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole moiety undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic media, leading to hydroxylation or ring-opening products.
Key Conditions
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| KMnO₄ / H₂SO₄ | H₂O/THF | 0–25°C | Hydroxylated pyrazole |
| CrO₃ / Acetic acid | Dichloromethane | 40–60°C | Partial ring cleavage |
Nucleophilic Substitution
The primary amine group participates in nucleophilic substitution with alkyl halides or aryl electrophiles. For example, reactions with methyl iodide or benzyl bromide proceed in the presence of a base like sodium hydride (NaH) .
Example Reaction
Notable Reactants
-
Alkyl Halides : Ethyl bromide, propyl chloride
-
Aryl Halides : 4-Nitrobenzyl bromide (for aromatic substitutions)
Amide Bond Formation
The amine group reacts with acyl chlorides or anhydrides to form amides, a reaction critical for modifying biological activity. Acetyl chloride and benzoyl chloride are frequently used.
General Protocol
-
Dissolve the amine in dichloromethane (DCM) or THF .
-
Add acyl chloride (1.2 equiv) and triethylamine (TEA) (2.0 equiv) at 0°C.
-
Stir for 4–12 hours at room temperature.
Yield Optimization
-
Higher yields (>75%) occur with electron-deficient acyl chlorides.
-
Steric hindrance from the tetrahydrofuran group may reduce reactivity with bulky substrates.
Ring-Opening Reactions (Tetrahydrofuran Moiety)
The tetrahydrofuran ring can undergo acid-catalyzed ring-opening with HCl or HBr , producing diol intermediates. This reaction is less common due to the stability of the ether linkage but is feasible under harsh conditions.
Mechanism
Coordination with Metal Ions
The pyrazole nitrogen and amine group act as ligands for transition metals like Cu(II) and Pd(II) , forming complexes used in catalysis or materials science.
Documented Complexes
| Metal Salt | Ligand Ratio | Application |
|---|---|---|
| CuCl₂ | 1:2 | Catalytic oxidation |
| Pd(OAc)₂ | 1:1 | Cross-coupling reactions |
Comparative Reactivity Table
| Reaction Type | Preferred Reagents | Solvent | Key Product |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | THF/H₂O | Hydroxylated derivatives |
| Nucleophilic Substitution | Methyl iodide, NaH | THF | Alkylated amines |
| Amidation | Acetyl chloride, TEA | DCM | Acetamide derivatives |
| Metal Coordination | CuCl₂, Pd(OAc)₂ | Methanol | Metal-ligand complexes |
Mechanistic Insights
-
Pyrazole Ring Stability : The electron-rich pyrazole resists electrophilic substitution but readily undergoes oxidation due to strain in the five-membered ring.
-
Amine Reactivity : The primary amine’s nucleophilicity is enhanced by the electron-donating tetrahydrofuran group, facilitating substitutions and acylations .
This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules or coordination complexes. Further studies quantifying reaction kinetics or exploring novel transformations (e.g., photochemical modifications) would expand its applications .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Solubility: The THF-containing target compound and its isobutyl analog likely exhibit higher solubility in polar solvents (e.g., water, ethanol) compared to halogenated or CF₃-substituted derivatives .
- Lipophilicity : The isobutyl analog has higher logP due to its branched alkyl chain, whereas the CF₃-substituted compound shows increased lipid solubility.
- Reactivity : The chloro-substituted compound may undergo nucleophilic substitution, while the target compound’s THF ring could participate in hydrogen bonding.
Q & A
Q. What are the established synthetic routes for 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling reactions between pyrazole derivatives and tetrahydrofuran-containing amines. For example:
- Step 1: React 1-ethyl-1H-pyrazole-5-carbaldehyde with tetrahydrofuran-2-ylmethylamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (e.g., acetic acid) to form the methanamine backbone .
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimize yields by adjusting stoichiometry, solvent polarity, and reaction time .
- Validation: Confirm structure using -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
- Spectroscopy:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
- Ventilation: Use fume hoods during synthesis. Avoid draining into water systems due to unknown ecotoxicity .
- First Aid: For skin exposure, wash with soap/water; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers evaluate this compound’s potential biological activity?
Methodological Answer:
- In vitro Assays: Screen for kinase inhibition (e.g., ATP-binding assays) or receptor binding (e.g., radioligand displacement). Use HEK293 or CHO cells transfected with target receptors .
- Dose-Response: Test concentrations from 1 nM to 100 µM. Normalize data to controls (DMSO vehicle) and calculate IC values .
- Toxicity: Perform MTT assays on human liver cells (HepG2) to assess cytotoxicity .
Q. What computational strategies can predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to proteins (e.g., GPCRs). Prepare the ligand with Open Babel (optimize 3D structure, add Gasteiger charges) .
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .
Q. How should conflicting spectral or physicochemical data be resolved?
Methodological Answer:
- Data Cross-Validation: Compare experimental -NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set).
- Reproducibility: Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidation/byproduct interference .
Q. What methodologies determine solubility and stability in aqueous vs. organic matrices?
Methodological Answer:
Q. How can structure-activity relationships (SARs) guide derivative design?
Methodological Answer:
- Substituent Variation: Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Bioisosteres: Substitute tetrahydrofuran with morpholine; evaluate changes in logP and potency .
- Data Analysis: Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, logP) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
